molecular formula C15H18N4S B2884203 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2034281-96-2

2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2884203
CAS No.: 2034281-96-2
M. Wt: 286.4
InChI Key: GXKHGWPQBVRQGE-UHFFFAOYSA-N
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Description

2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the azetidine moiety: This step may involve the reaction of the thiadiazole intermediate with an azetidine derivative.

    Attachment of the dihydroisoquinoline group: This final step could involve coupling reactions to attach the dihydroisoquinoline moiety to the azetidine-thiadiazole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the functional groups, impacting the compound’s properties.

    Substitution: Various substitution reactions might be used to introduce different functional groups, enhancing its activity or stability.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline: Similar compounds might include other thiadiazole derivatives with different substituents.

    3,4-Dihydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-16-15(20-17-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHGWPQBVRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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